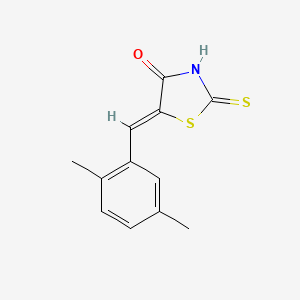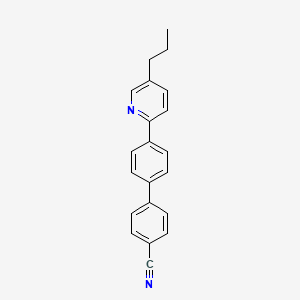![molecular formula C25H23BrN2O6 B3732810 N-(2-BENZOYL-4-BROMOPHENYL)-2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]ACETAMIDE](/img/structure/B3732810.png)
N-(2-BENZOYL-4-BROMOPHENYL)-2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]ACETAMIDE
概要
説明
N-(2-BENZOYL-4-BROMOPHENYL)-2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]ACETAMIDE is a synthetic organic compound It is characterized by the presence of benzoyl, bromophenyl, and trimethoxyphenyl groups, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BENZOYL-4-BROMOPHENYL)-2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]ACETAMIDE typically involves multi-step organic reactions. The process may start with the bromination of a benzoylphenyl compound, followed by the introduction of a formamido group. The final step involves the coupling of the bromophenyl and trimethoxyphenyl groups under specific reaction conditions, such as the use of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2-BENZOYL-4-BROMOPHENYL)-2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl compounds.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of N-(2-BENZOYL-4-BROMOPHENYL)-2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or gene expression.
類似化合物との比較
Similar Compounds
- N-(2-BENZOYL-4-CHLOROPHENYL)-2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]ACETAMIDE
- N-(2-BENZOYL-4-FLUOROPHENYL)-2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]ACETAMIDE
Uniqueness
N-(2-BENZOYL-4-BROMOPHENYL)-2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]ACETAMIDE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This distinguishes it from similar compounds with different halogen atoms, such as chlorine or fluorine.
特性
IUPAC Name |
N-[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN2O6/c1-32-20-11-16(12-21(33-2)24(20)34-3)25(31)27-14-22(29)28-19-10-9-17(26)13-18(19)23(30)15-7-5-4-6-8-15/h4-13H,14H2,1-3H3,(H,27,31)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSQZHVOVXNIGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-3-benzyl-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3732730.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methylbenzyl)benzamide](/img/structure/B3732738.png)
![5-bromo-N-[(E)-1-(4-bromophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B3732743.png)
![(5E)-1-(3-chlorophenyl)-5-[[2,5-dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3732750.png)

![ethyl 2-[(4-ethyl-12,12-dimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate](/img/structure/B3732792.png)
![Ethyl 6-benzyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3732793.png)
![2-[(4-ethyl-12,12-dimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetic acid](/img/structure/B3732807.png)
![4-[4-(diethylamino)benzylidene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3732818.png)
![(3,4-Dimethoxyphenyl)-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B3732819.png)
![N-(4-methylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B3732821.png)
![3-(2-BROMO-4-METHYLPHENYL)-1-[(2E)-3-(4-FLUOROPHENYL)PROP-2-ENOYL]THIOUREA](/img/structure/B3732828.png)
![N-(2-methoxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B3732835.png)

